Ac-Gly-Ala-Lys-AMC Trifluoroacetate is a synthetic peptide compound that serves as a substrate in biochemical assays, particularly for studying histone deacetylases (HDACs). This compound comprises an acetylated glycine, alanine, and lysine sequence, with a 7-amino-4-methylcoumarin (AMC) moiety at the C-terminus. The acetylation of the lysine residue enhances its utility in enzymatic studies by providing a fluorogenic signal upon hydrolysis, making it a valuable tool in protease activity assays and HDAC research.
Ac-Gly-Ala-Lys-AMC Trifluoroacetate is classified as a fluorogenic peptide substrate. It is primarily sourced from chemical suppliers specializing in biochemical reagents and is utilized in research laboratories focusing on molecular biology and biochemistry.
The synthesis of Ac-Gly-Ala-Lys-AMC Trifluoroacetate typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis process includes several key steps:
In industrial settings, automated peptide synthesizers enhance efficiency and reproducibility, with high-performance liquid chromatography (HPLC) used to ensure product purity.
The molecular structure of Ac-Gly-Ala-Lys-AMC Trifluoroacetate features a sequence of amino acids linked by peptide bonds, culminating in a fluorescent AMC group. The structure can be represented as follows:
The compound's molecular formula can be denoted as C₁₃H₁₈F₃N₅O₄S, with a molecular weight of approximately 365.3 g/mol.
Ac-Gly-Ala-Lys-AMC Trifluoroacetate primarily undergoes hydrolysis reactions facilitated by proteases or histone deacetylases. Key aspects include:
The primary target of Ac-Gly-Ala-Lys-AMC Trifluoroacetate is histone deacetylases. The mechanism involves:
Relevant data indicate that this compound is effective in high-throughput screening assays due to its fluorescent properties .
Ac-Gly-Ala-Lys-AMC Trifluoroacetate is primarily used in:
This compound plays a significant role in advancing our understanding of enzyme kinetics and regulatory mechanisms within cellular environments .
Ac-Gly-Ala-Lys-AMC trifluoroacetate salt is a specialized fluorogenic peptide substrate designed to measure protease activity through cleavage-induced fluorescence. The compound features 7-amino-4-methylcoumarin (AMC) covalently linked to the C-terminus of the tripeptide sequence Gly-Ala-Lys. In its intact state, the AMC moiety remains non-fluorescent due to quenching by the peptide. Upon enzymatic hydrolysis at the lysine-AMC bond, free AMC is released, producing a quantifiable fluorescent signal (excitation ~354 nm, emission ~442 nm) proportional to enzyme activity [3] [5]. This design principle allows real-time monitoring of protease kinetics with high sensitivity.
The Gly-Ala-Lys sequence provides specificity for target proteases based on their recognition preferences. While detailed kinetic parameters for this specific substrate require further characterization, analogous AMC-conjugated substrates (e.g., Ac-Arg-Gly-Lys(Ac)-AMC) demonstrate utility in profiling enzymes like histone deacetylases and cathepsins [10]. The trifluoroacetate salt formulation enhances solubility in aqueous assay buffers, which is critical for consistent biochemical measurements [1].
Table 1: Key Characteristics of Ac-Gly-Ala-Lys-AMC Trifluoroacetate
Property | Detail |
---|---|
Molecular Formula | C₂₅H₃₂F₃N₅O₈ (base peptide-AMC) [3] |
Detection Method | Fluorometric (Ex/Em = ~354 nm/~442 nm) |
Cleavage Site | Lys-AMC bond |
Primary Application | Continuous monitoring of protease activity |
Salt Form | Trifluoroacetate (enhances solubility) [1] |
The development of AMC-based fluorogenic substrates represents a pivotal advancement in enzyme kinetics, beginning with simple amino acid-AMC conjugates (e.g., Leu-AMC) in the 1970s. Early substrates suffered from limited specificity, often reacting with multiple enzymes. This drove the strategic evolution toward tri- and tetrapeptide-AMC constructs, where the peptide sequence could be tailored to match enzyme active sites [3] [7].
Ac-Gly-Ala-Lys-AMC exists within this historical continuum, bridging simpler dipeptide-AMC compounds and sophisticated targeted designs. Key innovations in this trajectory include:
Table 2: Evolution of Key AMC-Based Substrates
Substrate | Enzyme Target | Specificity Advancement |
---|---|---|
Leu-AMC | Broad proteases | First-generation, low specificity |
Tos-Gly-Pro-Lys-AMC | Tryptase | N-terminal tosylation for targeted recognition [7] |
Ac-KKChaG-AFC | T. cruzi autophagin-2 | Unnatural Cha residue for parasite selectivity [2] |
Ac-Gly-Ala-Lys-AMC | Proteases (model) | Balanced tripeptide for general kinetic studies |
Ac-Arg-Gly-Lys(Ac)-AMC | Deacylases (e.g., HDACs) | Acetylated lysine for PTM-focused assays [10] |
Ac-Gly-Ala-Lys-AMC retains relevance as a standardized tool for foundational protease characterization, particularly where natural substrate complexity hinders mechanistic analysis. Its trifluoroacetate salt form further reflects modern optimization for biochemical stability [1] [3].
Ac-Gly-Ala-Lys-AMC trifluoroacetate exemplifies how peptide substrates integrate reductionist biochemistry with systems-level functional genomics. Its design and application enable three critical intersections:
Protease Functional Annotation: Orphan proteases identified via genomic sequencing require activity-based characterization. Substrates like Ac-Gly-Ala-Lys-AMC provide empirical tools to confirm catalytic function and delineate recognition motifs. For example, combinatorial tetrapeptide libraries have resolved specificity profiles of autophagy-related proteases (e.g., T. cruzi Atg4.2), linking genetic sequences to biochemical function [2].
High-Throughput Screening (HTS) Platforms: Fluorogenic AMC substrates underpin HTS for drug discovery. The fluorescence signal generated from cleavage enables real-time, continuous monitoring essential for kinetic inhibitor screening. Similar substrates (e.g., Ac-Leu-Gly-Lys(Ac)-AMC) are integral to profiling deacylase inhibitors targeting histone deacetylases (HDACs), connecting peptide biochemistry to epigenetic drug development [8].
Pathway Dissection: By providing modular, sequence-defined probes, such substrates allow precise interrogation of proteolytic cascades. For instance, cathepsin-specific AMC substrates (e.g., Ac-KQKLR-AMC) have elucidated roles in immune processing and disease pathogenesis [6]. While Ac-Gly-Ala-Lys-AMC serves as a general model, its structure is a template for creating disease-specific variants targeting proteases in cancer, neurodegeneration, or infectious diseases [4] [10].
This compound epitomizes the transition from descriptive genomics to mechanistic enzymology, where synthetic chemistry creates tools to validate and exploit genomic data for therapeutic innovation.
Table 3: Functional Genomic Applications of AMC Substrates
Application Domain | Substrate Example | Genomic/Functional Insight |
---|---|---|
Autophagy Protease Function | Ac-KTChaG-AFC | Validated T. cruzi Atg4.2 role in parasite differentiation [2] |
HDAC Deacylase Profiling | Ac-Leu-Gly-Lys(Ac)-AMC | Revealed isoform-specific activities in gene regulation [8] |
Immune Protease Signaling | Ac-KQKLR-AMC | Linked cathepsin S genetics to autoimmune pathogenesis [6] |
Core Model System | Ac-Gly-Ala-Lys-AMC | Template for protease mechanistic studies |
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